![molecular formula C16H17NO4S B14380267 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate CAS No. 89868-59-7](/img/structure/B14380267.png)
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate is an organic compound with the molecular formula C16H17NO5S . This compound is known for its unique structural features, which include a pyridinium core substituted with a formylphenyl group and a methanesulfonate counterion. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(2-(4-formylphenyl)ethenyl)pyridine, which is then methylated to form the pyridinium salt. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridinium core can interact with negatively charged sites, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate include:
4-(2-(4-Formylphenyl)ethenyl)pyridine: Lacks the methanesulfonate counterion, which affects its solubility and reactivity.
N-methyl-4-(p-formylstyryl)pyridinium methylsulfate: Similar structure but different counterion, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its combination of a formylphenyl group, a pyridinium core, and a methanesulfonate counterion, which together confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89868-59-7 |
|---|---|
Molekularformel |
C16H17NO4S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
methanesulfonate;4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H14NO.CH4O3S/c1-16-11-3-2-4-15(16)10-9-13-5-7-14(12-17)8-6-13;1-5(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
PZVQRWOFVSDTBT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C=O.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


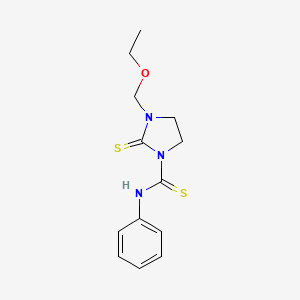
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
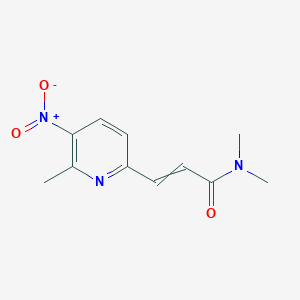
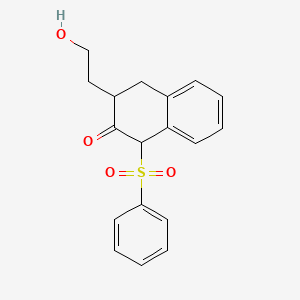
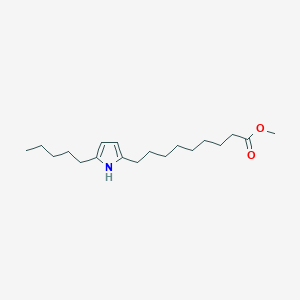
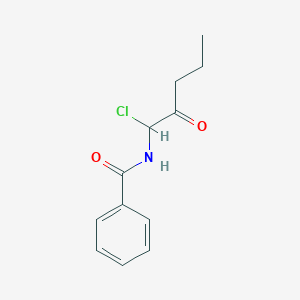
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
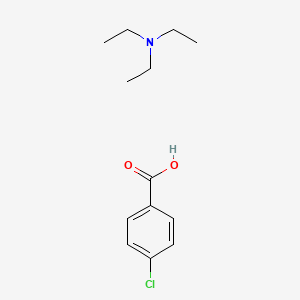
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
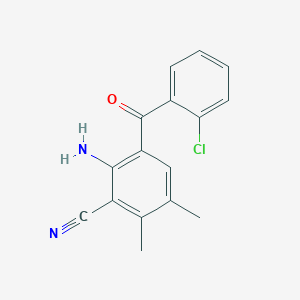
amino}acetic acid](/img/structure/B14380231.png)
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
